molecular formula C50H80N14O14S B1678222 Neurokinin A CAS No. 86933-74-6

Neurokinin A

Cat. No. B1678222
CAS RN: 86933-74-6
M. Wt: 1133.3 g/mol
InChI Key: HEAUFJZALFKPBA-JPQUDPSNSA-N
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Description

Neurokinin A is an 11 amino acid peptide and a member of the tachykinin family, which includes neurokinin A, neurokinin B, neuropeptide K, neuropeptide Y, and hemokinin-1 . It is encoded by a gene localized on human chromosome 7q21.3 . Neurokinin A participates in the movement of several organ tracts, triggers glandular secretion, and controls autonomic reflexes .


Synthesis Analysis

Neurokinin A is produced from the same preprotachykinin A gene as the neuropeptide substance P . Both substance P and neurokinin A are encoded by the same mRNA, which when alternatively spliced can be translated into either compound .


Molecular Structure Analysis

Neurokinin A has a chemical formula of C50H80N14O14S and a molecular weight of 1133.32 g/mol . The exact mass is 1132.57 .


Chemical Reactions Analysis

In vitro experiments using isotropic bicelles (structures composed of various phospholipids in different proportions) containing the ganglioside GM1 showed that SP assumed a stable turn/helical (extended 310 helix or turn III) conformation that facilitates binding to the membrane receptor .


Physical And Chemical Properties Analysis

Neurokinin A is ubiquitous in both the central and peripheral mammalian nervous systems, and seems to be involved in reactions to pain and the inflammatory responses .

Scientific Research Applications

Gene Characterization and Receptor Identification

Neurokinin A, identified as a key neurotransmitter in the tachykinin peptide family, plays a crucial role in mediating functions in human airway and gastrointestinal tissues. Through the characterization of the human NK-2 receptor, a receptor specifically acted upon by Neurokinin A, significant insights have been gained. The NK-2 receptor is believed to be situated on smooth muscle cells, acting through a mechanism linked to a GTP-binding protein. This receptor's gene has been cloned, revealing its organization into five exons and four introns, providing a detailed understanding of its genetic and structural composition. Such insights are pivotal for exploring the physiological and pharmacological potential of Neurokinin A in human health (Gerard et al., 1990).

Physiological and Disease Mechanisms

Neurokinin A is integral to various physiological processes, including inflammation, nociception, and smooth muscle contractility. It is involved in significant disease mechanisms like acute and chronic inflammation, pain, and cancer. Understanding the signaling, trafficking, and regulation of neurokinin receptors, particularly the interactions between Neurokinin A and its receptors, has opened new avenues for therapeutic intervention. This knowledge has significant implications for designing drugs that can modulate the neurokinin system to treat diseases such as nausea and vomiting, especially in chemotherapy-induced scenarios (Steinhoff et al., 2014).

Receptor Specificity and Interaction

The specificity of Neurokinin A for its receptor NK-2, and its interaction with other neurokinin receptors, illustrates the complexity of the neurokinin system in mediating biological effects. The identification of distinct receptor subtypes through pharmacological studies has facilitated a better understanding of Neurokinin A's role in various biological responses. These include its potent contractile action on smooth muscle tissues and its interaction with NK-1 receptors, indicating its versatile biological activities across different tissue types (Regoli et al., 1987; Bremer et al., 2001).

Therapeutic Potential and Drug Development

The development of selective agonists and antagonists for neurokinin receptors, including those targeting Neurokinin A, underscores the therapeutic potential of manipulating this system. Selective compounds have been utilized to characterize receptor responses and explore physiological roles, offering insights into the neurokinin system's involvement in disease and health. This research has paved the way for clinical trials and the development of novel therapeutic strategies targeting neurokinin receptors (Regoli et al., 1988).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(3S)-3-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H80N14O14S/c1-26(2)18-34(45(73)58-32(42(53)70)15-17-79-6)57-38(67)23-55-49(77)40(27(3)4)63-47(75)35(19-29-12-8-7-9-13-29)60-48(76)37(24-65)62-46(74)36(21-39(68)69)61-50(78)41(28(5)66)64-44(72)33(14-10-11-16-51)59-43(71)31(52)20-30-22-54-25-56-30/h7-9,12-13,22,25-28,31-37,40-41,65-66H,10-11,14-21,23-24,51-52H2,1-6H3,(H2,53,70)(H,54,56)(H,55,77)(H,57,67)(H,58,73)(H,59,71)(H,60,76)(H,61,78)(H,62,74)(H,63,75)(H,64,72)(H,68,69)/t28-,31+,32+,33+,34+,35+,36+,37+,40+,41+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAUFJZALFKPBA-JPQUDPSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CN=CN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H80N14O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027125
Record name Neurokinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1133.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurokinin A

CAS RN

86933-74-6
Record name Neurokinin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933746
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neurokinin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEUROKININ A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94168F9W1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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